![molecular formula C21H25NO4 B12062864 Paroxetine HCl HeMihydrate IMpurity C HCl](/img/structure/B12062864.png)
Paroxetine HCl HeMihydrate IMpurity C HCl
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Overview
Description
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzo[d][1,3]dioxole and ethoxyphenyl groups. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Substitution Reactions: The benzo[d][1,3]dioxole and ethoxyphenyl groups can be introduced via nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the substituted piperidine with the benzo[d][1,3]dioxole moiety under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods like chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Quality Control and Assurance
Role in Pharmaceutical Manufacturing:
Paroxetine Hydrochloride Hemihydrate Impurity C serves as a critical marker for quality control during the production of paroxetine. The presence of impurities can significantly affect the safety and efficacy of the final product, making it essential to monitor and quantify such impurities throughout the manufacturing process. Regulatory bodies require that impurities be identified and quantified to ensure compliance with safety standards.
Analytical Techniques:
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are employed to detect and quantify this impurity. For instance, a validated UHPLC method has been developed that allows for the rapid separation of paroxetine from its related compounds, including impurities like Impurity C, achieving results in under five minutes . This efficiency is vital for maintaining production timelines while ensuring product quality.
Stability Studies
Degradation Impurities:
Research has shown that paroxetine hydrochloride hemihydrate can degrade under specific conditions, leading to the formation of various degradation impurities, including Impurity C. Stability studies are essential to understand how these impurities form over time and under different environmental conditions (e.g., exposure to heat, light, or reactive chemicals like hydrogen peroxide) .
Case Study Insights:
A study conducted on stressed samples revealed two significant degradation impurities formed during stability testing. These impurities were characterized using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance), highlighting the importance of identifying degradation pathways to improve formulation stability .
Regulatory Compliance
Implications for Drug Applications:
The presence of Paroxetine Hydrochloride Hemihydrate Impurity C is particularly relevant in the context of Abbreviated New Drug Applications (ANDAs) filed with the FDA. Regulatory agencies require comprehensive data on impurities to assess the safety and effectiveness of generic formulations compared to their brand-name counterparts .
Toxicity Studies:
Impurity C is also evaluated in toxicity studies to ensure that any potential adverse effects are understood before market release. This assessment helps safeguard public health by ensuring that all components of a drug formulation meet established safety criteria.
Research and Development
Investigative Studies:
Ongoing research into Paroxetine Hydrochloride Hemihydrate Impurity C focuses on its chemical properties, potential interactions with other compounds, and its behavior under various synthesis conditions. Understanding these factors can lead to improved synthesis methods that minimize impurity formation, thereby enhancing the overall quality of paroxetine formulations .
Mechanism of Action
The mechanism of action of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine would depend on its specific biological target. Generally, it might interact with specific receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine
- (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-hydroxyphenyl)piperidine
Uniqueness
The uniqueness of (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)piperidine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
Paroxetine hydrochloride (HCl) is a well-known selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder. The compound "Paroxetine HCl Hemihydrate Impurity C" arises during the synthesis of paroxetine hydrochloride and is significant in pharmaceutical quality control due to its potential effects on the purity and efficacy of the final product. This article explores the biological activity of this impurity, its synthesis, and its implications in pharmacology.
Overview of Paroxetine HCl Hemihydrate Impurity C
Chemical Structure and Properties
- Molecular Formula : C19H21ClFNO3·0.5H2O
- Molecular Weight : Approximately 345.84 g/mol
- Physical State : Crystalline hemihydrate
- Solubility : Slightly soluble in water, freely soluble in methanol.
Paroxetine HCl is characterized by a fluorophenyl moiety that plays a crucial role in its pharmacological activity. Impurity C specifically refers to a byproduct that can influence the overall quality of paroxetine formulations.
Paroxetine primarily inhibits the serotonin transporter (SERT), increasing serotonin levels in synaptic clefts, which is beneficial for treating depression and anxiety disorders. Impurity C's biological activity is less understood but may share some characteristics with paroxetine due to structural similarities.
Pharmacological Effects
-
Antidepressant Activity :
- Paroxetine has demonstrated efficacy as an antidepressant through its action on serotonin levels.
- Impurity C's direct antidepressant effects are not well-documented but may affect the overall pharmacodynamics of paroxetine formulations.
- Neuroprotective Effects :
- Anti-inflammatory Activity :
- Antimicrobial Properties :
Synthesis and Quality Control
The synthesis of paroxetine hydrochloride hemihydrate impurity C occurs during the preparation of paroxetine HCl from its free base. The presence of impurities can arise from various synthetic pathways, highlighting the importance of quality control in pharmaceutical manufacturing.
Case Studies
- Impact on Drug Efficacy : A study highlighted that impurities like Hemihydrate Impurity C could alter the pharmacokinetics and pharmacodynamics of paroxetine, potentially leading to variations in therapeutic outcomes.
- Quality Assurance Protocols : Research emphasizes implementing stringent quality control measures during synthesis to minimize impurities, ensuring consistent therapeutic efficacy .
Properties
Molecular Formula |
C21H25NO4 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3 |
InChI Key |
NRDNQJUHWODZBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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